

O-304: A Technical Guide to a Novel Pan-AMPK Activator

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For Researchers, Scientists, and Drug Development Professionals

Abstract

O-304 is a first-in-class, orally bioavailable, small molecule pan-AMPK (AMP-activated protein kinase) activator with significant therapeutic potential for metabolic diseases, particularly type 2 diabetes (T2D) and associated cardiovascular complications. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of **O-304**. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with visualizations of its signaling pathway and experimental workflows to facilitate further research and development.

Chemical Structure and Physicochemical Properties

O-304, with the IUPAC name 4-chloro-N-[2-[(4-chlorophenyl)methyl]-2,3-dihydro-3-oxo-1,2,4-thiadiazol-5-yl]-benzamide, is a heterocyclic compound.[1] Its chemical structure is characterized by the presence of two chlorophenyl groups and a thiadiazole ring.[2]

Table 1: Chemical and Physicochemical Properties of O-304



Property	Value	Reference	
IUPAC Name	4-chloro-N-[2-[(4- chlorophenyl)methyl]-2,3- dihydro-3-oxo-1,2,4-thiadiazol- 5-yl]-benzamide	[1]	
CAS Number	1261289-04-6	[1]	
Chemical Formula	C16H11Cl2N3O2S	[1]	
Molecular Weight	380.24 g/mol		
Appearance	Solid powder	_	
Solubility	Soluble in DMSO	_	
InChI Key	WEDWLYRQKUTOAX- UHFFFAOYSA-N		
SMILES	O=C(NC(SN1CC2=CC=C(CI)C =C2)=NC1=O)C3=CC=C(CI)C =C3		

Pharmacological Properties and Mechanism of Action

O-304 is a potent pan-AMPK activator, meaning it activates various AMPK isoforms. Its unique mechanism of action distinguishes it from other AMPK activators like metformin. **O-304** does not directly activate AMPK through allosteric binding or by altering the cellular AMP/ATP ratio. Instead, it indirectly increases AMPK activity by suppressing the dephosphorylation of the catalytic α -subunit at Threonine 172 (pAMPK α -Thr172) by protein phosphatase 2C (PP2C). This inhibition of dephosphorylation leads to a sustained increase in the levels of activated AMPK.

The activation of AMPK by **O-304** triggers a cascade of downstream signaling events that contribute to its beneficial metabolic effects. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK, leading to an increase in fatty acid oxidation. Furthermore, AMPK activation by **O-304** has been shown to influence



the expression of genes involved in energy metabolism, such as PGC- 1α , and to modulate the activity of ULK1, a key regulator of autophagy.

In Vivo Efficacy

Preclinical studies in diet-induced obese mice have demonstrated that oral administration of **O-304** leads to:

- Improved Glucose Homeostasis: O-304 significantly reduces fasting plasma glucose and insulin levels and improves insulin sensitivity.
- Increased Glucose Uptake: It enhances glucose uptake in skeletal muscle.
- Reduced β-cell Stress: O-304 promotes β-cell rest and reduces cellular stress in pancreatic islets.
- Cardiovascular Benefits: The compound has been shown to improve microvascular perfusion and reduce blood pressure.

A proof-of-concept Phase IIa clinical trial in patients with type 2 diabetes on metformin showed that **O-304** reduced fasting plasma glucose levels and the homeostasis model assessment of insulin resistance (HOMA-IR).

Table 2: Summary of In Vivo Pharmacokinetic Parameters of **O-304** in Mice

Parameter	Route	Dose (mg/kg)	Value
Plasma Levels	Oral Gavage	40	Peak observed between 4-8 hours
Tissue Distribution	Oral Gavage	40	Detected in liver, not in brain

Data extracted from a study in C57BL/6JBomTac mice and NTac:SD rats. For detailed kinetics, refer to the original publication.

Experimental Protocols



In Vitro AMPK Activation Assay

This protocol describes a cell-based assay to determine the ability of **O-304** to increase the phosphorylation of AMPK and its downstream target ACC.

Materials:

- Human cell line (e.g., primary human skeletal myotubes, hepatocytes, or preadipocytes)
- Cell culture medium and supplements
- O-304 stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Primary antibodies: anti-pAMPKα (Thr172), anti-AMPKα, anti-pACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.
- Prepare serial dilutions of O-304 in cell culture medium from the DMSO stock. A vehicle control (DMSO) should be included.
- Replace the culture medium with the medium containing different concentrations of O-304 or vehicle and incubate for a specified time (e.g., 1-24 hours).
- After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.



- Determine the protein concentration of the lysates using the BCA assay.
- Perform SDS-PAGE and Western blotting using standard procedures.
- Probe the membranes with the specified primary and secondary antibodies.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical in vivo study to evaluate the effects of **O-304** on metabolic parameters in a DIO mouse model.

Materials:

- Male C57BL/6J mice
- High-fat diet (HFD)
- **O-304** formulation for oral gavage (e.g., in 2% w/v methylcellulose, 4 mM phosphate buffer pH 7.4)
- Vehicle control
- Equipment for oral gavage, blood collection, and measurement of blood glucose and insulin.
- Metabolic cages for food and water intake monitoring.

Procedure:

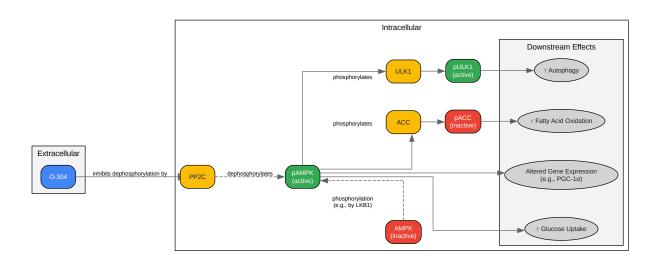
- Induce obesity in mice by feeding them an HFD for a specified period (e.g., 8-12 weeks).
- Randomize the obese mice into treatment groups (e.g., vehicle control and O-304 at one or more dose levels).



- Administer O-304 or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
- Monitor body weight, food intake, and water intake regularly.
- Perform metabolic tests at baseline and at the end of the study, such as:
 - Fasting Blood Glucose and Insulin: Collect blood from fasted mice to measure glucose and insulin levels.
 - Glucose Tolerance Test (GTT): Administer a glucose bolus to fasted mice and measure blood glucose at different time points.
 - Insulin Tolerance Test (ITT): Administer an insulin bolus to fasted mice and measure blood glucose at different time points.
- At the end of the study, sacrifice the animals and collect tissues (e.g., liver, skeletal muscle, adipose tissue) for further analysis (e.g., Western blotting for pAMPK, gene expression analysis).

Visualizations Signaling Pathway of O-304



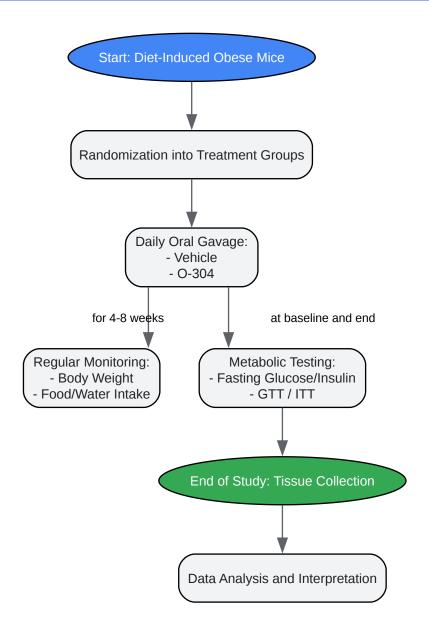


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Caption: Signaling pathway of **O-304** action.

Experimental Workflow for In Vivo Studies





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Caption: General workflow for an in vivo efficacy study of **O-304**.

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References







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